molecular formula C7H7N3O B14068105 2-methylimidazo[1,2-a]pyrazin-8(7H)-one

2-methylimidazo[1,2-a]pyrazin-8(7H)-one

Cat. No.: B14068105
M. Wt: 149.15 g/mol
InChI Key: UAQWKMOVWDTOSB-UHFFFAOYSA-N
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Description

2-methylimidazo[1,2-a]pyrazin-8(7H)-one is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family. These compounds are known for their versatile applications in organic synthesis and drug development due to their unique chemical structure and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methylimidazo[1,2-a]pyrazin-8(7H)-one typically involves multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions. These methods allow for the formation of the heterocyclic ring system, which is crucial for the compound’s stability and reactivity .

Industrial Production Methods: Industrial production of this compound often employs large-scale synthetic methods that optimize yield and purity. These methods may include automated synthesis and continuous flow chemistry to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 2-methylimidazo[1,2-a]pyrazin-8(7H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and yields .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the compound .

Scientific Research Applications

2-methylimidazo[1,2-a]pyrazin-8(7H)-one has a wide range of applications in scientific research In chemistry, it serves as a versatile scaffold for the synthesis of new compounds In biology, it is used to study enzyme interactions and protein bindingAdditionally, it is used in the industry for the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 2-methylimidazo[1,2-a]pyrazin-8(7H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 2-methylimidazo[1,2-a]pyrazin-8(7H)-one include imidazo[1,2-a]pyrimidines and imidazo[1,5-a]pyridines. These compounds share a similar heterocyclic structure but differ in their specific chemical properties and biological activities .

Uniqueness: What sets this compound apart is its unique combination of chemical stability and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-methyl-7H-imidazo[1,2-a]pyrazin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-5-4-10-3-2-8-7(11)6(10)9-5/h2-4H,1H3,(H,8,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAQWKMOVWDTOSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=CNC(=O)C2=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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